4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a thiol (-SH) group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-21-11-5-2-9(3-6-11)14-18-19-15(22)20(14)10-4-7-12(16)13(17)8-10/h2-8H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAMGYVAVJLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituent groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups onto the aromatic rings, potentially altering the compound’s biological activity and properties.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Case Studies
- Antifungal Activity : A study demonstrated that derivatives of triazoles exhibited significant antifungal activity against Candida species and Aspergillus niger. The tested compounds showed varying degrees of effectiveness, with some achieving MIC (Minimum Inhibitory Concentration) values comparable to established antifungals .
- Antibacterial Activity : Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds derived from 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol were found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
Therapeutic Applications
Beyond antimicrobial uses, triazole derivatives are being explored for their potential in treating various diseases due to their ability to modulate biological pathways.
Potential in Cancer Therapy
Research indicates that certain triazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique structural features of 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Properties
Triazoles have been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases .
Comparative Analysis of Antimicrobial Efficacy
| Compound Name | Antimicrobial Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Moderate to High | 16 - 64 | S. aureus, E. coli |
| Other Triazole Derivative A | High | 8 - 32 | C. albicans |
| Other Triazole Derivative B | Low | >64 | A. niger |
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Toxicity Profiles
- 3,4-Dichlorophenyl-containing analogues : The presence of electron-withdrawing chlorine atoms may increase cytotoxicity, though specific data for the target compound is lacking. In contrast, the fluorophenyl analogue () exhibits low acute toxicity (LD50 = 1190 mg/kg), classified under Class IV (low risk) .
- Methoxy vs. Ethoxy substituents : Methoxy groups generally enhance solubility and reduce acute toxicity compared to bulkier alkoxy groups like ethoxy .
Antiviral Potential
Triazole-3-thiol derivatives with halogenated aryl groups, such as 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol, have shown promise as inhibitors of viral helicases (e.g., MERS-CoV nsp13) . The target compound’s dichlorophenyl group may similarly enhance binding to viral proteases or polymerases, though experimental validation is required.
Biological Activity
The compound 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of a triazole ring, which is crucial for its biological activity.
Antimicrobial and Antifungal Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial and antifungal properties. In a study evaluating various derivatives, including the target compound, the minimum inhibitory concentration (MIC) was found to be in the range of 31.25 - 62.5 μg/mL against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
| Other derivatives | 31.25 - 125 | C. albicans |
This table summarizes the antimicrobial effectiveness of the compound compared to other derivatives.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound was tested against several cancer cell lines using the MTT assay to determine cytotoxicity. Notably, it exhibited selective toxicity towards melanoma cells compared to normal cells .
Case Study: Cytotoxicity Assay
In a comparative study of various triazole derivatives:
- The compound demonstrated an IC50 value of approximately 15 μM against melanoma IGR39 cells.
- It showed lower activity against breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines with IC50 values exceeding 20 μM .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma IGR39 | 15 |
| Breast Cancer MDA-MB-231 | >20 |
| Pancreatic Carcinoma Panc-1 | >20 |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-donating groups (like methoxy) has been correlated with enhanced activity against cancer cells .
Key Observations:
- Substituents on the triazole ring significantly affect both antimicrobial and anticancer activities.
- Compounds with halogen or methoxy groups tend to show improved efficacy due to enhanced lipophilicity and better interaction with biological targets.
Q & A
Q. What are the established synthetic routes for 4-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of thiosemicarbazides or S-alkylation of triazole-thiol precursors. For example, describes analogous triazoles synthesized via S-alkylation using methanolic solutions of substituted benzoic acids. Optimization includes adjusting solvent polarity (e.g., methanol or ethanol), temperature (60–80°C), and catalysts (e.g., NaOH). Yield improvements (up to 86%) are achieved through iterative purification via silica gel chromatography with hexane:ethyl acetate gradients .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
Key methods include:
- ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiol protons at δ 13.5–14.0 ppm) .
- LC-MS/HR-MS : For molecular ion ([M+H]+) validation and purity assessment .
- Elemental analysis : To verify C, H, N, S content within ±0.3% theoretical values .
Q. What in vivo models are suitable for preliminary toxicity screening?
Acute toxicity is evaluated using rodent models (e.g., OECD 423 guidelines). reports LD₅₀ determination via intragastric administration (e.g., 1190 mg/kg for a related triazole), classifying compounds under Sidorov’s toxicity class IV (low toxicity). Histopathological analysis of liver/kidney tissues and hematological profiling (e.g., ALT, AST levels) are recommended for subacute studies .
Q. How is antinociceptive or anti-inflammatory activity assessed in preclinical studies?
The acetic acid-induced writhing test (peripheral pain) and formalin-induced inflammation model (central pain) are standard. Compounds with pyrazole or dichlorophenyl substituents (analogous to ) show 40–60% inhibition of writhing at 50 mg/kg, comparable to ibuprofen .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from solubility limitations or metabolic instability. For example, highlights QSAR models with high cross-validation (R² > 0.85) but lower in vivo correlation. Mitigation includes:
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Electron-withdrawing groups (Cl, NO₂) : Improve antimicrobial activity (MIC 8–16 µg/mL vs. S. aureus).
- Methoxy groups : Enhance CNS penetration (logBB > 0.3) but reduce metabolic stability.
- Thiol modifications : S-alkylation (e.g., methyl, allyl) increases plasma half-life but may reduce target binding .
Q. What computational approaches validate molecular docking results for triazole-based inhibitors?
Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess binding stability of triazole-thiols to targets like SARS-CoV-2 helicase (PDB: 5WWP). shows ΔGbinding values ≤ −8.5 kcal/mol for halogen-substituted analogs, with RMSD < 2.0 Å confirming stable poses. QM/MM optimizations refine H-bonding and π-π stacking interactions .
Q. How are unexpected reaction pathways managed during synthesis?
documents an unplanned triazolone formation during NaBH₄ reduction. Troubleshooting involves:
- Reaction monitoring : TLC or in-situ IR to detect intermediates.
- Condition modulation : Lowering reductant concentration or switching to LiAlH₄/t-BuOH for selective carbonyl reduction .
Q. What methodologies confirm target engagement in mechanistic studies?
Q. How can antiradical activity be quantified and compared to existing antioxidants?
DPPH/ABTS assays ( ) show IC₅₀ values for triazole-thiols (15–25 µM) vs. ascorbic acid (IC₅₀ 5 µM). Electron-donating groups (e.g., –OH at C2) enhance radical scavenging by stabilizing phenoxyl radicals. EPR spectroscopy quantifies superoxide (O₂•−) and hydroxyl (•OH) radical quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
